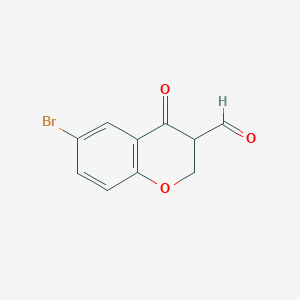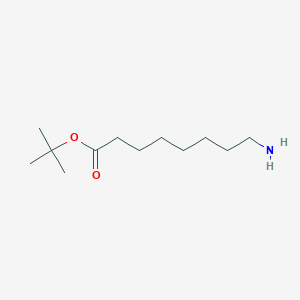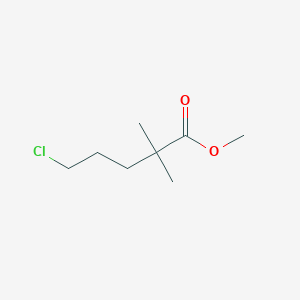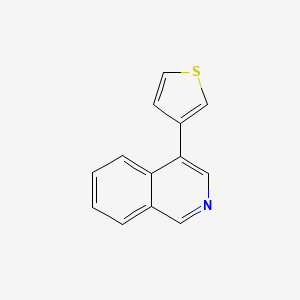
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid
カタログ番号 B1315790
CAS番号:
28181-39-7
分子量: 198.18 g/mol
InChIキー: MXMIHOZDATZMMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid” is a chemical compound with the molecular formula C8H10N2O4 . It is a product used for proteomics research .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid has been reacted with Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative . Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have also been studied .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid has been shown to interact with Lawesson’s reagent to synthesize the corresponding 4-thioxo derivative . Its alkylation with methyl bromoacetate and its interaction with N-nucleophiles, amines, and hydrazines have also been studied .Physical And Chemical Properties Analysis
The molecular formula of “3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid” is C8H10N2O4 . The molecular weight is 198.18 .科学的研究の応用
- Field : Organic Chemistry
- Summary : This compound was synthesized as part of a study on polyfunctional compounds. Both the pyrimidine and azole moieties can take part in reactions with electrophilic and nucleophilic reagents .
- Methods : The synthesis involved the treatment of the ester with an excess of 100% hydrazine hydrate to afford hydrazide. This was followed by a reaction with carbon disulfide in the presence of potassium hydroxide .
- Results : The study resulted in the successful synthesis of the compound, which was then used in further reactions to produce S-alkylated derivatives .
- Field : Organic Chemistry
- Summary : The methyl ester of the compound was found to interact with Lawesson’s reagent, leading to the synthesis of the corresponding 4-thioxo derivative .
- Methods : The study involved the interaction of the methyl ester of the compound with Lawesson’s reagent .
- Results : The interaction resulted in the synthesis of the 4-thioxo derivative of the compound .
Synthesis of 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)
Interaction with Lawesson’s Reagent
- Field : Organic Chemistry
- Summary : The compound has been studied for its interaction with methyl bromoacetate .
- Methods : The study involved the alkylation of the compound with methyl bromoacetate .
- Results : The interaction resulted in the synthesis of an S-alkylated derivative of the compound .
- Field : Organic Chemistry
- Summary : The compound has been studied for its interaction with N-nucleophiles, amines, and hydrazines .
- Methods : The study involved the reaction of the compound with these reagents .
- Results : The interaction resulted in the synthesis of various derivatives of the compound .
- Field : Medicinal Chemistry
- Summary : Derivatives of the compound have been synthesized and studied as potential cytotoxic agents .
- Methods : The study involved the synthesis of new pyrazolo[5,1-c][1,2,4] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][1,2,4] triazines and their open analogues .
- Results : The synthesized compounds showed promising results as cytotoxic agents in normoxic and hypoxic conditions .
- Field : Agricultural Chemistry
- Summary : Saflufenacil, a pyrimidinedione herbicide, is structurally similar to the compound and is used for preplant burndown and preemergence use in various agronomic crops .
- Methods : The study involved the application of Saflufenacil as a herbicide .
- Results : Saflufenacil was found to be effective as a preplant burndown and preemergence herbicide .
Interaction with Methyl Bromoacetate
Interaction with N-Nucleophiles, Amines, and Hydrazines
Potential Use as a Cytotoxic Agent
Potential Use as a Herbicide
- Field : Organic Chemistry
- Summary : The compound has been studied for its interaction with ethyl bromoacetate .
- Methods : The study involved the alkylation of the compound with ethyl bromoacetate .
- Results : The interaction resulted in the synthesis of an S-alkylated derivative of the compound .
- Field : Organic Chemistry
- Summary : The compound has been studied for its interaction with chloroacetonitrile .
- Methods : The study involved the alkylation of the compound with chloroacetonitrile .
- Results : The interaction resulted in the synthesis of an S-alkylated derivative of the compound .
- Field : Pharmacology
- Summary : Derivatives of the compound have been synthesized and studied as potential pharmacological agents .
- Methods : The study involved the synthesis of new pyrazolo[5,1-c][1,2,4] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][1,2,4] triazines and their open analogues .
- Results : The synthesized compounds showed promising results as pharmacological agents .
- Field : Synthetic Chemistry
- Summary : The compound is available for purchase as a building block for chemical synthesis .
- Methods : The compound can be used in various chemical reactions to synthesize more complex molecules .
- Results : The availability of the compound as a building block expands the possibilities for chemical synthesis .
Interaction with Ethyl Bromoacetate
Interaction with Chloroacetonitrile
Potential Use as a Pharmacological Agent
Potential Use as a Building Block in Chemical Synthesis
将来の方向性
特性
IUPAC Name |
3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4-5(2-3-6(11)12)7(13)10-8(14)9-4/h2-3H2,1H3,(H,11,12)(H2,9,10,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMIHOZDATZMMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557917 |
Source


|
| Record name | 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid | |
CAS RN |
28181-39-7 |
Source


|
| Record name | 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された










![1-Thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1315734.png)


![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)
